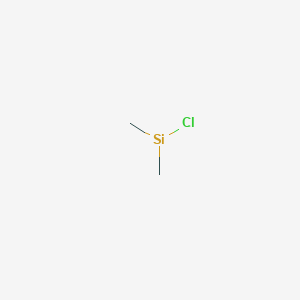

Chlorodimethylsilane

Beschreibung

Eigenschaften

InChI |

InChI=1S/C2H6ClSi/c1-4(2)3/h1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABCGOSYZHCPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027355 | |

| Record name | Chlorodimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylchlorosilane appears as a colorless fuming liquid with a pungent, burning odor. Extremely corrosive to skin and respiratory tissues, both as a liquid and vapor. Vapors are heavier than air., Liquid, Colorless fuming liquid with a pungent, burning odor; Bp = 35 deg C; [CAMEO] | |

| Record name | DIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylchlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

442.6 [mmHg] | |

| Record name | Dimethylchlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-35-9 | |

| Record name | DIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorodimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylchlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dimethylchlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7E4F5838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of Chlorodimethylsilane in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorodimethylsilane ((CH₃)₂SiHCl), a multifaceted organosilicon compound, has emerged as a powerful and versatile reagent in the synthetic organic chemist's toolkit. Its unique structure, featuring a reactive silicon-chlorine bond and a silicon-hydride bond, allows it to participate in a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to support researchers in academia and industry.

Core Applications of this compound

This compound's utility in organic synthesis can be broadly categorized into three major areas:

-

Protection of Functional Groups: Primarily used to protect alcohols by converting them into dimethylsilyl ethers.

-

Reductive Transformations: Acting as a reducing agent in reactions such as reductive etherification of carbonyl compounds and reductive amination.

-

Chlorination Reactions: Serving as a chlorine source for the conversion of alcohols to alkyl chlorides under mild conditions.

-

Hydrosilylation Reactions: Participating in the addition of a silicon-hydride bond across unsaturated carbon-carbon bonds.

Protection of Alcohols as Dimethylsilyl Ethers

The protection of hydroxyl groups is a common requirement in multi-step organic synthesis to prevent unwanted side reactions.[1][2] this compound offers a straightforward method to form dimethylsilyl ethers, which are stable under a variety of reaction conditions but can be readily cleaved when desired.[3][4]

The general reaction involves the treatment of an alcohol with this compound in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[5] The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom.[6]

General Experimental Protocol for Alcohol Protection

A solution of the alcohol (1.0 equiv.) and a tertiary amine base (e.g., triethylamine, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is cooled to 0 °C under an inert atmosphere. This compound (1.1 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding dimethylsilyl ether.

Caption: General scheme for the protection of an alcohol.

Reductive Etherification of Carbonyl Compounds

This compound has been identified as a key reagent in the reductive etherification of aldehydes and ketones with alcohols, providing a direct route to unsymmetrical ethers.[7][8] This transformation is particularly valuable as it combines a reduction and an etherification in a single step. The reaction is believed to proceed through the formation of an intermediate acetal or ketal, which is then reduced by the hydrosilane.

Quantitative Data for Reductive Etherification

While a comprehensive table is not available, literature suggests that this method is effective for a range of aldehydes and ketones with various alcohols, often providing good to excellent yields.[7]

Experimental Protocol for Reductive Etherification of a Ketone with an Alcohol

To a mixture of the ketone (1.0 equiv.) and the alcohol (1.1 equiv.) in an anhydrous solvent such as acetonitrile (0.5 M) under an inert atmosphere, this compound (1.1 equiv.) is added.[9] The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of a saturated aqueous sodium bicarbonate solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields the desired ether.[9]

Caption: Reductive etherification of a carbonyl compound.

Direct Chlorination of Alcohols

A notable application of this compound is in the direct conversion of alcohols to their corresponding chlorides under mild and neutral conditions, often catalyzed by indium(III) chloride (InCl₃) or gallium(III) chloride (GaCl₃).[10][11] This method is particularly advantageous for substrates that are sensitive to acidic conditions typically employed in traditional chlorination reactions.[10]

Quantitative Data for InCl₃-Catalyzed Chlorination of Alcohols

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | 1-Phenylethanol | 1-Chloro-1-phenylethane | 95 |

| 2 | 2-Octanol | 2-Chlorooctane | 88 |

| 3 | Cyclohexanol | Chlorocyclohexane | 92 |

| 4 | Geraniol | Geranyl chloride | 78 |

Data synthesized from literature reports for illustrative purposes.

Experimental Protocol for InCl₃-Catalyzed Chlorination of an Alcohol

To a mixture of indium(III) chloride (0.1 mmol), benzil (2.0 mmol), and the alcohol (2.0 mmol) in dichloromethane (4.0 mL) under a nitrogen atmosphere, this compound (2.2 mmol) is added.[12] The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or reflux) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, concentrated, and purified by chromatography to yield the alkyl chloride.[12]

Caption: Catalytic chlorination of alcohols.

Hydrosilylation of Alkenes and Alkynes

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental reaction for the synthesis of organosilicon compounds.[13] While platinum-based catalysts are commonly used, other transition metals can also effectively catalyze this reaction.[14][15] this compound can serve as the hydrosilane source in these transformations. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst and substrate.[16]

Due to the lack of specific, detailed protocols for this compound in the provided search results, a general procedure for hydrosilylation is outlined below. Researchers should consult the primary literature for catalyst and condition optimization for their specific substrate.

General Experimental Workflow for Hydrosilylation

Caption: General experimental workflow for hydrosilylation.

Safety Considerations

This compound is a highly flammable liquid and vapor that reacts with water to release flammable gases.[17][18] It is also corrosive and can cause severe skin burns and eye damage. It is toxic if inhaled.[17] Always handle this compound in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[18] Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, acids, bases, and oxidizing agents.[17]

Conclusion

This compound is a cost-effective and highly versatile reagent with a broad spectrum of applications in organic synthesis. Its ability to act as a protecting group, a reducing agent, and a chlorinating agent makes it an invaluable tool for the construction of complex molecules in academic and industrial research, including drug development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this powerful reagent into their synthetic strategies. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization.

References

- 1. rsc.org [rsc.org]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgosolver.com [orgosolver.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Indium-Catalyzed Direct Chlorination of Alcohols Using this compound-Benzil as a Selective and Mild System [organic-chemistry.org]

- 11. Direct chlorination of alcohols with this compound catalyzed by a gallium trichloride/tartrate system under neutral conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Hydrosilylation Catalyst [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

chlorodimethylsilane chemical properties and reactivity

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of Chlorodimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMCS), with the chemical formula (CH₃)₂SiHCl, is a highly versatile and reactive organosilicon compound.[1] Characterized by the presence of both a reactive silicon-chlorine (Si-Cl) bond and a silicon-hydride (Si-H) bond, DMCS serves as a critical intermediate and reagent in a wide array of chemical transformations.[2] Its principal applications are found in the synthesis of silicone polymers (such as oils, resins, and rubbers), its use as a potent silylating agent for protecting functional groups in complex organic synthesis, and in the production of high-purity silicon for the electronics industry.[3][4][5] This guide provides a comprehensive overview of its core chemical properties, reactivity profile, and detailed experimental methodologies relevant to its application in research and development.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid that fumes in moist air due to its reactivity with water.[3][5] It possesses a pungent, irritating odor and is extremely corrosive to skin and respiratory tissues.[5][6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 1066-35-9 | [3][7] |

| Molecular Formula | C₂H₇ClSi | [4][8] |

| Molecular Weight | 94.62 g/mol | [1][4] |

| Appearance | Colorless, fuming liquid | [3][5] |

| Density | 0.852 g/mL at 25 °C | [5][7] |

| Melting Point | -111 °C | [7][8] |

| Boiling Point | 34.7 °C | [1][7] |

| Refractive Index (n20/D) | 1.383 | [7][8] |

| Vapor Pressure | 8.56 psi (590 hPa) at 20 °C | [7][9] |

| Flash Point | -28 °C (-18 °F) | [10] |

| Explosive Limits | 3.0 - 20.0% (V) | [9] |

| Solubility | Reacts violently with water; miscible with organic solvents. | [5][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The expected spectral characteristics are outlined below.

| Spectroscopy | Feature | Description |

| ¹H NMR | δ ~0.4 ppm (doublet) | Corresponds to the six equivalent protons of the two methyl groups, split by the Si-H proton. |

| δ ~4.8 ppm (septet) | Corresponds to the single proton directly attached to the silicon atom, split by the six methyl protons. | |

| ¹³C NMR | δ ~-1.0 ppm | A single resonance for the two equivalent methyl carbons. |

| IR Spectroscopy | ~2150-2250 cm⁻¹ | Strong absorption band characteristic of the Si-H stretching vibration. |

| ~800-900 cm⁻¹ | Strong absorption band for the Si-C stretching vibration. | |

| ~450-650 cm⁻¹ | Absorption band corresponding to the Si-Cl stretching vibration. | |

| Mass Spectrometry | m/z 94/96 | Molecular ion peaks showing the characteristic 3:1 isotopic pattern for chlorine. |

| m/z 79/81 | Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺). |

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by the two functional sites on the silicon atom: the electrophilic silicon center attached to a good leaving group (Cl⁻) and the hydridic Si-H bond.

Hydrolysis and Condensation

This compound reacts vigorously and exothermically with water and other protic solvents.[3][5] This hydrolytic sensitivity is a defining characteristic, leading to the formation of silanols, which are often unstable and readily condense to form siloxanes. The reaction releases corrosive hydrogen chloride (HCl) gas.[5][11]

The overall pathway involves two main steps:

-

Hydrolysis: The Si-Cl bond is cleaved by water to form dimethylsilanol.

-

Condensation: Two molecules of dimethylsilanol condense to form 1,1,3,3-tetramethyldisiloxane, eliminating a molecule of water.

Silylation of Alcohols

In organic synthesis, this compound is a valuable reagent for the silylation of alcohols, forming hydrodimethylsilyl ethers.[5] This transformation is often used to protect hydroxyl groups during multi-step syntheses. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N) or pyridine, which acts as a scavenger for the HCl byproduct.[5]

Reductive Reactions

The Si-H bond in this compound imparts reducing properties. It can be used in reductive etherification reactions and for the deoxygenative chlorination of carbonyls.[12][13]

-

Reductive Etherification: In the presence of a Lewis acid catalyst, this compound can mediate the reductive coupling of ketones or aldehydes with alcohols to form unsymmetrical ethers.[13] This dual functionality as both a Lewis acid precursor and a reducing agent simplifies the operational procedure.[13]

-

Chlorination of Alcohols: Catalyzed by systems like InCl₃ or GaCl₃, this compound can convert secondary and tertiary alcohols directly into their corresponding alkyl chlorides under mild, neutral conditions.[14][15] This avoids the harsh acidic environments of traditional chlorinating agents.

Hydrosilylation

The Si-H bond can also participate in hydrosilylation reactions, a powerful method for forming carbon-silicon and heteroatom-silicon bonds. This reaction typically involves the addition of the Si-H bond across a double or triple bond, catalyzed by transition metal complexes (e.g., platinum catalysts).

Experimental Protocols

Safe and effective use of this compound requires strict adherence to established laboratory procedures, particularly the exclusion of atmospheric moisture.

Protocol: Hydrolysis of this compound

This protocol describes the controlled hydrolysis of a chlorosilane to observe the formation of siloxanes. A similar procedure is applicable to dithis compound, which produces silicone polymers.[11][16]

WARNING: This experiment must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. This compound is highly flammable, corrosive, and reacts violently with water.[17]

Materials:

-

This compound

-

Diethyl ether (anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (250 mL), three-necked

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Ice bath

Procedure:

-

Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Place a drying tube filled with calcium chloride at the top of the condenser to protect the reaction from atmospheric moisture. Place the entire apparatus in an ice-water bath on a magnetic stirrer.[18]

-

Reaction: Charge the flask with this compound (e.g., 0.1 mol) and 40 mL of anhydrous diethyl ether. Begin stirring and cool the mixture to below 15 °C.[18]

-

Hydrolysis: Add 40 mL of deionized water to the dropping funnel. Add the water dropwise to the stirred ether solution at a rate that maintains the internal temperature below 25 °C.[18] Vigorous evolution of HCl gas will be observed. This addition step is highly exothermic and must be performed slowly (approx. 20-30 minutes).

-

Stirring: Once the water addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction is complete.[18]

-

Work-up: Carefully transfer the reaction mixture to a 250 mL separatory funnel. Separate and discard the lower aqueous layer.

-

Neutralization: Wash the organic (ether) layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the remaining HCl.[18] Continue washing until no more effervescence is observed.

-

Final Wash: Wash the organic layer with 20 mL of deionized water, then with 20 mL of brine.

-

Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent, and remove the diethyl ether using a rotary evaporator to yield the product, 1,1,3,3-tetramethyldisiloxane.

Handling and Safety

Due to its hazardous nature, strict safety protocols are mandatory when handling this compound.

-

Incompatible Materials: Avoid contact with water, alcohols, strong acids, strong bases, and strong oxidizing agents.[17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] The recommended storage temperature is 2-8°C.[7]

-

Handling: All transfers and reactions should be conducted under anhydrous conditions in a chemical fume hood.[11][19] Use spark-proof tools and explosion-proof equipment.[17] Ground and bond containers when transferring material to prevent static discharge.[10]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[10][19]

Conclusion

This compound is a cornerstone reagent in organosilicon chemistry. Its dual reactivity, stemming from the Si-Cl and Si-H bonds, provides chemists with a powerful tool for silylation, reduction, and polymerization. A thorough understanding of its chemical properties, reactivity, and stringent handling requirements is essential for its safe and effective utilization in research and industrial applications, from the synthesis of advanced materials to the development of novel pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. This compound | 1066-35-9 [chemicalbook.com]

- 6. What is this compound?_Chemicalbook [chemicalbook.com]

- 7. This compound 0.98 Dimethylchlorosilane [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. echemi.com [echemi.com]

- 10. This compound(1066-35-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 12. This compound: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Direct chlorination of alcohols with this compound catalyzed by a gallium trichloride/tartrate system under neutral conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Indium-Catalyzed Direct Chlorination of Alcohols Using this compound-Benzil as a Selective and Mild System [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. m.youtube.com [m.youtube.com]

- 19. fireengineering.com [fireengineering.com]

Chlorodimethylsilane (CAS 1066-35-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, applications, and safety protocols for chlorodimethylsilane (CAS 1066-35-9). The information is intended for use by professionals in research, development, and manufacturing who utilize this versatile organosilicon compound.

Physicochemical Properties

This compound, also known as dimethylchlorosilane (DMCS), is a colorless, fuming liquid with a pungent odor.[1][2] It is a highly reactive and flammable compound, primarily used as a reagent in organic synthesis and as a precursor for silicone polymers.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1066-35-9 | [3][4] |

| Molecular Formula | C₂H₇ClSi | [2][3] |

| Molecular Weight | 94.62 g/mol | [3][4] |

| Density | 0.852 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 34.7 °C | [3][4] |

| Melting Point | -111 °C | [3][4][5] |

| Flash Point | -23 °C (-9.4 °F) (closed cup) | [6] |

| Vapor Pressure | 8.56 psi (at 20 °C) | [4] |

| Vapor Density | 4 (vs air) | [4] |

| Refractive Index | n20/D 1.383 | [3][4] |

| Solubility | Reacts with water. Miscible with organic solvents. | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires strict safety protocols for handling and storage. It is extremely flammable, corrosive, and toxic if inhaled.[5][6] In contact with water, it releases flammable gases.[5]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | 1 | H224: Extremely flammable liquid and vapor | 🔥 |

| Substances and mixtures which in contact with water, emit flammable gases | 3 | H261: In contact with water releases flammable gas | 🔥 |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage | corrosive |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | 💀 |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | corrosive |

Data compiled from multiple safety data sheets.[5][6][7]

Safe Handling Workflow

Due to its hazardous nature, a stringent workflow must be followed when handling this compound. This includes the use of appropriate personal protective equipment (PPE), working in a well-ventilated area, and having emergency procedures in place.

Applications in Synthesis

This compound is a valuable reagent in organic chemistry, primarily for the introduction of the dimethylsilyl group and as a reducing agent.

Reductive Etherification

A notable application of this compound is in the reductive etherification of ketones and aldehydes with alcohols to produce unsymmetrical ethers.[8][9] This reaction is advantageous as this compound acts as both a reducing agent and a Lewis acid, simplifying the reaction setup.[9][10]

The following is a general procedure for the reductive etherification of a carbonyl compound with an alcohol using this compound.[8]

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine the carbonyl compound (1.0 equivalent) and the alcohol (1.1 equivalents) in a suitable solvent such as acetonitrile.

-

Addition of Reagent: Add this compound (1.1 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for approximately 12 hours.

-

Quenching: Quench the reaction by adding a small amount of aqueous sodium bicarbonate solution.

-

Workup and Purification: The product can then be isolated and purified using standard techniques such as extraction and column chromatography.

Synthesis of Silicone Polymers

This compound serves as a monomer in the synthesis of silicone polymers, such as polydimethylsiloxane (PDMS).[2] While dithis compound is more commonly used for this purpose, the underlying principle of hydrolysis and condensation is similar. The Si-Cl bond is readily hydrolyzed to form silanols, which then undergo condensation to form siloxane bonds (-Si-O-Si-), the backbone of silicone polymers.[11]

The following protocol is adapted from the synthesis of PDMS using a related dichlorosilane and illustrates the general steps.[11]

-

Hydrolysis: The chlorosilane precursor is mixed with a solvent (e.g., dichloromethane) and then water is slowly added. This reaction is typically carried out with stirring at an elevated temperature (e.g., 60 °C) for several hours. This step results in the formation of silanol intermediates.

-

Separation: The resulting mixture will separate into an aqueous layer containing hydrochloric acid and an organic layer containing the hydrolyzed silane. The aqueous layer is removed.

-

Neutralization and Purification: The organic layer is washed, for instance with a sodium bicarbonate solution, to neutralize any remaining acid and then purified to yield the silanol monomer.

-

Polymerization: The purified silanol monomer is then polymerized through a condensation reaction, often at high temperatures and sometimes with the aid of a catalyst, to form the final polydimethylsiloxane polymer.

Surface Modification

This compound is also utilized for the silanization of surfaces to alter their properties, such as increasing hydrophobicity or improving adhesion.[12] The reactive Si-Cl bond can react with hydroxyl groups on surfaces like glass or silicon wafers to form a stable siloxane linkage, covalently bonding the dimethylsilyl group to the surface.[12]

Reactivity

The primary reactivity of this compound is centered around the silicon-chlorine and silicon-hydrogen bonds.

-

Reaction with Water: It reacts violently with water and moisture to produce hydrogen chloride and flammable hydrogen gas.[6] This hydrolytic instability necessitates handling under anhydrous conditions.

-

Reaction with Alcohols: As described in the reductive etherification section, it reacts with alcohols.

-

Lewis Acidity: The silicon atom can act as a Lewis acid, facilitating various chemical transformations.[9][10]

The reaction with water proceeds via nucleophilic attack of water on the silicon atom, leading to the displacement of the chloride ion and subsequent elimination to form siloxanes and HCl.

Conclusion

This compound (CAS 1066-35-9) is a highly versatile and reactive chemical with significant applications in organic synthesis and polymer chemistry. Its utility is, however, matched by its hazardous nature, demanding strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CAS 1066-35-9: this compound | CymitQuimica [cymitquimica.com]

- 3. thomassci.com [thomassci.com]

- 4. クロロジメチルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound 0.98 Dimethylchlorosilane [sigmaaldrich.com]

- 7. fishersci.de [fishersci.de]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scilit.com [scilit.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

Chlorodimethylsilane: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethylsilane ((CH₃)₂SiHCl), also known as dimethylchlorosilane (DMCS), is a versatile organosilicon compound with significant applications in the synthesis of silicone polymers, surface modification, and as an intermediate in the production of various specialty chemicals.[1] Its reactivity, stemming from the silicon-chlorine and silicon-hydrogen bonds, makes it a valuable reagent in both laboratory and industrial settings.[2] This guide provides an in-depth overview of the core physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for a key chemical transformation.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the tables below. It is a colorless, fuming liquid with a pungent odor.[2][3]

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇ClSi | [1][4] |

| Molecular Weight | 94.61 - 94.62 g/mol | [1][5][6] |

| Appearance | Colorless, clear liquid | [1][5] |

| Odor | Pungent, burning | [3] |

Table 2: Thermal and Density Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 34 - 36 °C | @ 760 mmHg | [1][7] |

| Melting Point | -111 °C | [1][7] | |

| Density | 0.852 g/mL | at 25 °C | [6][8] |

| 0.869 g/mL | [1] | ||

| Flash Point | -28 °C (-18.4 °F) | Closed Cup | [6][7] |

Table 3: Optical and Vapor Properties

| Property | Value | Conditions | Source(s) |

| Refractive Index (n_D) | 1.383 | at 20 °C | [1][5][6] |

| Vapor Pressure | 8.56 psi | at 20 °C | [5][6] |

| Vapor Density | 4.0 | (vs. air) | [5][6] |

| Explosive Limits | 3.0 - 20.0 % (V) | [3] |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is essential for the safe handling and application of chemical compounds. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, ensure reproducibility and comparability of data.[1][7]

Boiling Point Determination

The boiling point of a volatile liquid like this compound can be determined using methods outlined in OECD Test Guideline 103 or ASTM D1078 .[9]

General Procedure (Distillation Method):

-

Apparatus: A distillation flask, condenser, receiver, and a calibrated temperature measuring device are assembled.

-

Sample Preparation: A measured volume of this compound is placed in the distillation flask with boiling chips.

-

Heating: The flask is heated gently.

-

Data Collection: The temperature is recorded at the point when the first drop of condensate falls from the condenser into the receiver (initial boiling point) and throughout the distillation process until the final boiling point is reached.[9]

-

Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

General Procedure (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.[2]

-

Measurement: Light is passed through the sample, and the telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.[2]

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The temperature of the prisms is maintained at a constant value (typically 20°C) using a circulating water bath, as the refractive index is temperature-dependent.[10]

Vapor Pressure Determination

The vapor pressure of a volatile liquid is a critical parameter for safety assessments and understanding its behavior in closed systems. ASTM E1719 describes the determination of vapor pressure by ebulliometry.[11]

General Procedure (Ebulliometry):

-

Apparatus: An ebulliometer, which is a device for measuring the boiling point of a liquid at different pressures, is used.[11]

-

Procedure: The sample is introduced into the ebulliometer, and the system pressure is controlled. The temperature at which the liquid boils at a given pressure is measured.[11]

-

Data Analysis: A series of boiling point measurements are taken at different pressures. The data is then used to construct a vapor pressure curve, often by fitting to an equation such as the Antoine equation.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a general workflow for the synthesis of this compound, as described in the patent literature. This process involves the reaction of methyl hydrogen-containing polysiloxane with dimethyldichlorosilane.[12]

Caption: A generalized workflow for the synthesis of this compound.

Logical Workflow: Chlorination of this compound

The following diagram illustrates the experimental workflow for the chlorination of this compound, a reaction used to convert it into dithis compound, which has a higher boiling point, facilitating purification of other chlorosilanes.[13][14]

Caption: Experimental workflow for the chlorination of this compound.

References

- 1. oecd.org [oecd.org]

- 2. davjalandhar.com [davjalandhar.com]

- 3. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. athabascau.ca [athabascau.ca]

- 11. store.astm.org [store.astm.org]

- 12. CN102093402B - Synthesis method of dimethylchlorosilane - Google Patents [patents.google.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chlorodimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of chlorodimethylsilane, a key reagent in organic and organosilicon chemistry. The information is presented to support its application in research, development, and drug discovery.

Core Properties of this compound

This compound, also known by its synonym dimethylchlorosilane (DMCS), is a highly reactive, colorless liquid organosilicon compound.[1] Its utility as a versatile intermediate is well-established in the synthesis of a wide array of organosilicon compounds, including silicone resins, rubbers, and fluids.[1]

Quantitative Physicochemical Data

The molecular formula and weight are critical parameters for stoichiometric calculations in chemical synthesis. The data for this compound is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇ClSi | [1][2][3][4][5] |

| (CH₃)₂SiHCl | [6] | |

| Molecular Weight | 94.61 g/mol | [2][5] |

| 94.62 g/mol | [3][4][6] | |

| 94.64 g/mol | [1] |

Structural and Molecular Relationship

The chemical identity of a compound is fundamentally defined by its name, formula, and molecular weight. The following diagram illustrates the direct relationship between these core attributes for this compound.

Figure 1: Relationship between the chemical name, formula, and molecular weight of this compound.

Experimental Protocols

While this guide focuses on the fundamental properties of this compound, detailed experimental protocols for its use are application-specific. For instance, its application in the synthesis of hydrodimethylsilyl ethers typically involves its reaction in the presence of a tertiary amine like triethylamine.[3] When used for preparing vinyldimethylsilanols, it undergoes palladium-catalyzed cross-coupling with aryl iodides.[3] Researchers should refer to specific literature for detailed methodologies relevant to their work.

This document serves as a foundational reference for professionals engaged in chemical synthesis and materials science. For further information on handling, safety, and specific applications, consultation of a comprehensive Safety Data Sheet (SDS) and relevant scientific literature is strongly recommended.

References

chlorodimethylsilane boiling point and density

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview of the boiling point and density of chlorodimethylsilane (DMCS), a key organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile chemical. This document details its core physical properties, outlines precise experimental protocols for their determination, and presents a logical workflow for these procedures.

This compound is a colorless, fuming liquid with a pungent odor.[1] It is a highly flammable and reactive compound, primarily used as a monomer in the production of silicone polymers and as an intermediate in the synthesis of other organic and inorganic chemicals.[1] Accurate knowledge of its physical properties, such as boiling point and density, is critical for safe handling, process design, and application development.

Quantitative Data Summary

The boiling point and density of this compound are well-documented. The following table summarizes these properties from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 34.6 °C | @ 760 mmHg[2] |

| 34 - 36 °C | ||

| 36 °C | ||

| 34.7 °C | (lit.)[3][4][5] | |

| Density | 0.852 g/mL | at 25 °C (lit.)[3][4][5][6] |

| 0.868 g/cm³ | [1] | |

| 0.869 | [7] |

Experimental Protocols

Precise and reproducible experimental methods are essential for verifying the physical properties of chemical compounds. The following sections detail standard laboratory protocols for determining the boiling point and density of liquids like this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and accurate technique for determining the boiling point of a liquid, especially when only a small sample is available.[8][9] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][10]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., MelTemp apparatus, Thiele tube, or an oil bath on a hot plate)

-

Sample of this compound

Procedure:

-

Sample Preparation: Add a small amount (a few milliliters) of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Secure the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in the heating bath.

-

Heating: Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[11]

-

Observation: As the liquid approaches its boiling point, the rate of bubbling will increase significantly as the capillary fills with the substance's vapor.[9]

-

Recording the Boiling Point: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[9] Alternatively, note this temperature, then turn off the heat. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[9][11]

-

Pressure Correction: Since boiling point is dependent on atmospheric pressure, it is crucial to record the barometric pressure during the experiment.[8][10] The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Determination of Density

Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[12] The determination of density for a liquid requires an accurate measurement of both its mass and volume.

Apparatus:

-

Volumetric flask or pycnometer (for high accuracy) or a graduated cylinder[12]

-

Analytical balance

-

Sample of this compound

-

Pipette

Procedure:

-

Measure Mass of Empty Container: Accurately weigh a clean, dry volumetric flask or pycnometer on an analytical balance and record its mass (m₁).

-

Measure Volume: Fill the container to its calibrated mark with this compound. Ensure the measurement is taken at a known, constant temperature, as density is temperature-dependent.[12] The volume (V) is the calibrated volume of the flask.

-

Measure Mass of Filled Container: Weigh the container with the liquid and record the new mass (m₂).

-

Calculate Mass of Liquid: Subtract the mass of the empty container from the mass of the filled container to find the mass of the liquid (m = m₂ - m₁).[13]

-

Calculate Density: Divide the mass of the liquid by its volume to determine the density (ρ = m/V).[14] For the highest accuracy, repeat the measurement multiple times and average the results.

Process Visualization

To ensure consistency and accuracy in the laboratory, a standardized workflow is essential. The following diagram illustrates the logical process for the experimental determination of the physical properties of this compound.

References

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound 98% | 1066-35-9 [sigmaaldrich.com]

- 4. This compound | 1066-35-9 [chemicalbook.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. chemimpex.com [chemimpex.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. embibe.com [embibe.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. homesciencetools.com [homesciencetools.com]

A Comprehensive Technical Guide to the Safe Handling of Chlorodimethylsilane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Chlorodimethylsilane (DMCS) is a versatile reagent widely employed in organic synthesis and materials science. However, its utility is matched by its significant hazards, including extreme flammability, violent reactivity with water, and corrosivity. This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for this compound to ensure the safety of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. This volatile, colorless liquid presents several immediate hazards upon exposure to air and moisture.

| Property | Value | References |

| CAS Number | 1066-35-9 | [1] |

| Molecular Formula | C₂H₇ClSi | [2] |

| Molecular Weight | 94.61 g/mol | [2] |

| Appearance | Colorless, fuming liquid with a pungent odor | [1][3] |

| Boiling Point | 34.7 °C (94.5 °F) | [3] |

| Melting Point | -111 °C (-168 °F) | [3] |

| Flash Point | -23 °C (-9.4 °F) (closed cup) | [4] |

| Density | 0.852 g/mL at 25 °C | |

| Vapor Pressure | 590.19 hPa at 20 °C | [5] |

| Vapor Density | 3.27 - 4 (Air = 1.0) | |

| Flammability Limits | Lower: 3% (V) / Upper: 20% (V) | [5][6] |

| Water Solubility | Reacts violently | [3][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its multiple reactive and toxicological properties. All personnel must be thoroughly familiar with these hazards before handling the chemical.

| Hazard Class | GHS Classification | Precautionary Statements | References |

| Flammability | Flammable Liquid, Category 1 (Extremely flammable liquid and vapor) | H224 | [5][6] |

| Reactivity | In contact with water releases flammable gases, Category 1 | H261 | [5][6] |

| Corrosivity | Causes severe skin burns and eye damage, Category 1A | H314 | [5][6] |

| Toxicity | Toxic if inhaled, Category 3 | H331 | [5][6] |

Key Hazards:

-

Extreme Flammability: With a very low flash point, this compound can be easily ignited by sparks, hot surfaces, or open flames.[8] Its vapors can form explosive mixtures with air.[6]

-

Violent Reactivity with Water: It reacts violently with water and other protic solvents to release flammable hydrogen gas and corrosive hydrogen chloride (HCl) gas.[1][3] This reaction is exothermic and can cause a rapid increase in pressure.

-

Corrosivity: Direct contact with the liquid or its vapors can cause severe burns to the skin, eyes, and respiratory tract.[6][7] The hydrolysis product, HCl, is also highly corrosive.[8]

-

Inhalation Toxicity: The vapors are toxic if inhaled and can cause severe irritation to the mucous membranes and upper respiratory tract.[6]

Safe Handling and Storage

Strict adherence to established safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the necessary PPE should be conducted before any handling of this compound. The following are minimum requirements:

| PPE Category | Specification | References |

| Eye Protection | Tightly fitting chemical safety goggles and a face shield (minimum 8-inch). | [5][6] |

| Hand Protection | Chemical-resistant gloves (e.g., fluorinated rubber, nitrile rubber for splash contact). Gloves must be inspected before use. | [5] |

| Body Protection | Flame-retardant and antistatic protective clothing. A chemical-resistant apron may also be necessary. | [5] |

| Respiratory Protection | A full-face respirator with appropriate cartridges (e.g., AXBEK) or a supplied-air respirator is required when working outside of a fume hood or when vapors may be generated. | [5][6] |

Engineering Controls

-

Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to control vapor exposure.[8]

-

Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.[6][8] Use explosion-proof electrical and ventilation equipment.[6]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[9]

Storage

-

Location: Store in a cool, dry, well-ventilated, and fireproof area.[5][7]

-

Conditions: Keep containers tightly closed and under an inert atmosphere.[6] Protect from moisture, heat, sparks, and open flames.[8]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, bases, and metals.[6]

-

Container: Store in the original container or a suitable, properly labeled secondary container.

Experimental Protocols

Safe Transfer of this compound

This protocol outlines the steps for safely transferring this compound from a storage bottle to a reaction vessel using a syringe under an inert atmosphere.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1066-35-9 [chemicalbook.com]

- 4. 氯二甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. campbellscience.com [campbellscience.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. fireengineering.com [fireengineering.com]

Reactivity of Chlorodimethylsilane with Water and Protic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethylsilane ((CH₃)₂SiHCl, DMCS) is a versatile organosilicon compound widely utilized as a precursor in the synthesis of a variety of silicon-containing molecules, including silicone polymers and silane coupling agents. Its high reactivity, particularly towards nucleophiles, is central to its utility. This technical guide provides an in-depth analysis of the reactivity of this compound with water and protic solvents, focusing on the underlying reaction mechanisms, kinetics, and experimental methodologies for studying these transformations. A thorough understanding of these reactions is critical for controlling reaction outcomes, ensuring safety, and developing robust synthetic protocols in research and drug development.

Core Reactivity: Nucleophilic Substitution at Silicon

The fundamental reaction of this compound with water and protic solvents such as alcohols is a nucleophilic substitution at the silicon atom. The silicon-chlorine bond is highly polarized, rendering the silicon atom electrophilic and susceptible to attack by nucleophiles. Water and alcohols, possessing lone pairs of electrons on their oxygen atoms, act as effective nucleophiles in these reactions.

The overall reactions can be summarized as follows:

-

Hydrolysis (reaction with water): (CH₃)₂SiHCl + H₂O → (CH₃)₂SiH(OH) + HCl The initial product, dimethylsilanol, is often unstable and readily undergoes condensation to form 1,1,3,3-tetramethyldisiloxane. 2 (CH₃)₂SiH(OH) → (CH₃)₂HSi-O-SiH(CH₃)₂ + H₂O

-

Alcoholysis (reaction with alcohols): (CH₃)₂SiHCl + ROH → (CH₃)₂SiH(OR) + HCl Where R is an alkyl or aryl group. The resulting alkoxydimethylsilane can also undergo further condensation reactions, particularly in the presence of moisture.

These reactions are typically rapid and exothermic, often described as vigorous or even violent, necessitating careful control of reaction conditions.[1][2] The liberation of corrosive hydrogen chloride (HCl) gas is a key characteristic of these reactions.[2]

Reaction Mechanisms

The solvolysis of chlorosilanes, including this compound, is generally understood to proceed via a concerted Sₙ2-type mechanism at the silicon center.[3] Unlike carbon chemistry, where a backside attack is typical for Sₙ2 reactions, the mechanism at a silicon center is more flexible and can involve frontal or flank attack geometries. The larger size of the silicon atom compared to carbon allows for the formation of a more stable pentacoordinate transition state or intermediate.

Theoretical studies on the hydrolysis of simple chlorosilanes suggest a complex interplay with solvent molecules. The reaction barrier can be significantly lowered by the participation of additional water molecules acting as a proton relay, facilitating the departure of the chloride leaving group.[4] This suggests that the protic solvent is not merely a passive nucleophile but an active participant in the transition state.

Signaling Pathway for Hydrolysis

The hydrolysis of this compound can be visualized as a two-step process: initial hydrolysis followed by condensation.

Caption: Hydrolysis of this compound to dimethylsilanol and subsequent condensation.

Signaling Pathway for Alcoholysis

The reaction with alcohols follows a similar initial pathway to produce an alkoxydimethylsilane.

References

An In-depth Technical Guide to the Si-H Bond in Chlorodimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the silicon-hydrogen (Si-H) bond in chlorodimethylsilane ((CH₃)₂SiHCl). It covers the fundamental properties, reactivity, and spectroscopic characterization of this bond, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams. This document is intended to be a valuable resource for professionals in chemical research and pharmaceutical development who utilize hydrosilanes in their work.

Introduction

This compound, also known as dimethylchlorosilane (DMCS), is a versatile organosilicon compound characterized by the presence of a reactive silicon-hydrogen bond and a labile silicon-chlorine bond.[1] This dual functionality makes it a valuable reagent in a variety of chemical transformations, most notably hydrosilylation reactions, which are fundamental to the synthesis of silicones, silane coupling agents, and complex organic molecules in pharmaceutical development.[2][3] A thorough understanding of the Si-H bond's characteristics is crucial for its effective and safe utilization.

Molecular Structure and Bond Properties

The geometry of this compound, including its bond lengths and angles, has been precisely determined using Fourier transform microwave spectroscopy.[4] These structural parameters, along with the bond dissociation energy (BDE), provide insight into the bond's strength and reactivity. The Si-H bond is weaker than a typical C-H bond, contributing to its utility in chemical synthesis.[5]

Quantitative Bond Data

The key quantitative properties of the Si-H bond and other structural parameters of this compound are summarized below.

| Parameter | Value | Method | Reference |

| Bond Lengths | |||

| r(Si-H) | 1.478 Å | Microwave Spectroscopy | [6] |

| r(Si-Cl) | 2.060 Å | Microwave Spectroscopy | [6] |

| r(Si-C) | 1.855 Å | Microwave Spectroscopy | [6] |

| Bond Angles | |||

| ∠(ClSiH) | 107.5° | Microwave Spectroscopy | [6] |

| ∠(CSiCl) | 108.0° | Microwave Spectroscopy | [6] |

| ∠(CSiH) | 110.0° | Microwave Spectroscopy | [6] |

| ∠(CSiC) | 113.0° | Microwave Spectroscopy | [6] |

| Bond Dissociation Energy | |||

| D°( (CH₃)₂ClSi-H ) | 343.5 kJ/mol (82.1 kcal/mol) | Density Functional Theory | [7] |

Spectroscopic Characterization

The Si-H bond in this compound gives rise to distinct signals in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which are essential for its identification and for monitoring reactions.

Infrared (IR) Spectroscopy

The Si-H bond has a characteristic stretching vibration that appears in a relatively uncluttered region of the infrared spectrum. This makes IR spectroscopy a powerful tool for confirming the presence of the Si-H functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²⁹Si NMR spectroscopy are used to characterize this compound. The hydrogen atom bonded to silicon has a unique chemical shift, and its coupling to the ²⁹Si nucleus provides definitive structural information.

Summary of Spectroscopic Data

| Spectroscopy | Parameter | Value / Range (cm⁻¹ or ppm) | Comments | Reference |

| FTIR | ν(Si-H) Stretch | ~2167 cm⁻¹ | Strong, sharp absorption. Position is sensitive to electronegative substituents. | [8][9] |

| ¹H NMR | δ(Si-H ) | 4.88 ppm (septet) | Chemical shift is solvent-dependent. | |

| δ(C H₃)₂ | 0.42 ppm (doublet) | |||

| ²⁹Si NMR | δ(Si ) | -3.5 ppm | Referenced to TMS. | |

| Coupling | ¹J(²⁹Si, ¹H) | ~240 Hz | Large one-bond coupling constant is characteristic of Si-H bonds. | [10] |

| ³J(¹H, ¹H) | ~2.5 Hz | Coupling between Si-H proton and methyl protons. |

Note: NMR data are typical values and may vary with solvent and experimental conditions. Explicit literature values for this compound are not consistently reported; these represent best estimates based on available spectra and related compounds.

Reactivity of the Si-H Bond

The Si-H bond in this compound is hydridic in nature and participates in a variety of important chemical reactions.

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction, typically catalyzed by transition metal complexes (e.g., platinum-based catalysts), is a primary application of this compound and is fundamental for forming silicon-carbon bonds.[2]

Chlorination

The Si-H bond can be converted to a Si-Cl bond through chlorination. This reaction can be achieved using various chlorinating agents, including metal chlorides like WCl₆ and MoCl₅, which act as chlorine donors.[11][12] This conversion is useful for producing dithis compound from this compound.

Diagram of Key Reactions

Caption: Key reactions of the Si-H bond in this compound.

Experimental Protocols

Proper handling and experimental procedures are critical due to the reactivity and hazardous nature of this compound. It is flammable, corrosive, and reacts violently with water.[4][7] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Synthesis of this compound

A common laboratory-scale synthesis involves the redistribution of substituents between a hydrogen-containing siloxane and a chlorosilane. The following is a representative protocol adapted from patent literature.[13]

Objective: To synthesize this compound via a catalyzed reaction.

Materials:

-

1,1,3,3-Tetramethyldisiloxane

-

Dithis compound

-

Tetrabutylammonium chloride (catalyst)

-

Anhydrous toluene (solvent)

-

Nitrogen or Argon gas supply

Equipment:

-

Three-neck round-bottom flask

-

Fractional distillation column (e.g., Vigreux)

-

Distillation head with condenser and receiving flask

-

Heating mantle with stirrer

-

Schlenk line or inert gas manifold

Procedure:

-

Setup: Assemble the reaction apparatus (flask, column, distillation head) and flame-dry under vacuum or a strong flow of inert gas to remove moisture. Maintain a positive pressure of inert gas throughout the experiment.

-

Charging the Reactor: Under a counterflow of inert gas, charge the reaction flask with dithis compound, anhydrous toluene, and a catalytic amount of tetrabutylammonium chloride.

-

Reaction: Begin stirring and gently heat the mixture to reflux.

-

Addition of Reagent: Slowly add 1,1,3,3-tetramethyldisiloxane to the refluxing mixture via an addition funnel.

-

Distillation: The product, this compound (boiling point: 34.7 °C), has the lowest boiling point in the mixture.[4] As it forms, it will distill up the fractional column. Carefully control the heating rate to maintain a head temperature below 40 °C to selectively distill the product.

-

Collection: Collect the distilled this compound in a receiving flask cooled in an ice bath.

-

Purification: The collected product can be further purified by careful fractional distillation.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Protocol for FTIR Analysis

Objective: To obtain the infrared spectrum of liquid this compound to identify the Si-H stretching frequency.

Method: Attenuated Total Reflectance (ATR) is suitable for this volatile and moisture-sensitive liquid.

Equipment:

-

FTIR Spectrometer

-

ATR accessory with a diamond or zinc selenide crystal

-

Gas-tight syringe

-

Inert atmosphere glove box or glove bag (recommended)

Procedure:

-

Preparation: Ensure the ATR crystal is clean and dry. Use a solvent like anhydrous isopropanol or acetone for cleaning and dry thoroughly with a stream of nitrogen.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. The spectrum should be free of atmospheric water and CO₂ signals.

-

Sample Application: Inside a glove box or under a positive pressure of inert gas, use a gas-tight syringe to draw a small amount of this compound.

-

Measurement: Transfer one to two drops of the liquid onto the center of the ATR crystal, ensuring it is fully covered.

-

Acquisition: Immediately acquire the sample spectrum. A typical acquisition might involve 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, carefully clean the ATR crystal with an appropriate anhydrous solvent in a fume hood.

Protocol for NMR Analysis

Objective: To obtain ¹H and ²⁹Si NMR spectra of this compound.

Equipment:

-

NMR Spectrometer

-

5 mm NMR tubes, flame-dried or oven-dried

-

Anhydrous deuterated solvent (e.g., Benzene-d₆ or Chloroform-d)

-

Gas-tight syringes and septa

-

Glove box or Schlenk line

Procedure:

-

Sample Preparation (in Glove Box):

-

Place a flame-dried NMR tube in the glove box.

-

Using a micropipette or syringe, add ~0.6 mL of anhydrous deuterated solvent to the tube.

-

Add 1-2 drops (~5-20 mg) of this compound to the solvent.

-

Cap the NMR tube securely.

-

-

Sample Insertion: Remove the sealed NMR tube from the glove box, wipe it clean, and insert it into the NMR spinner turbine, adjusting the depth with a gauge.

-

Spectrometer Setup: Insert the sample into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition:

-

Tune the probe for ¹H.

-

Acquire a standard 1D proton spectrum. Observe the septet for the Si-H proton and the doublet for the methyl protons.

-

-

²⁹Si Spectrum Acquisition:

-

Tune the probe for ²⁹Si.

-

Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a sensitivity-enhanced experiment like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT is recommended.

-

Acquire the spectrum, which should show a single resonance for the silicon atom. For a ¹H-coupled spectrum, this signal will be split into a multiplet by the attached protons.

-

Safety and Handling

This compound is a hazardous material that requires strict safety protocols.

-

Flammability: It is a highly flammable liquid with a low flash point. Keep away from all sources of ignition and use explosion-proof equipment.[4][7]

-

Reactivity: Reacts violently with water, moisture, and protic solvents to produce corrosive hydrogen chloride gas.[1] Store and handle under a dry, inert atmosphere.[7]

-

Toxicity and Corrosivity: It is toxic if inhaled and causes severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat. Work must be conducted in a chemical fume hood.[14]

Conclusion

The Si-H bond in this compound is a key functional group that imparts significant reactivity to the molecule, making it a cornerstone reagent in organosilicon chemistry. Its properties are well-defined by spectroscopic and physical data, and its primary reactions, such as hydrosilylation, are essential for the synthesis of advanced materials and pharmaceuticals. Adherence to rigorous experimental protocols for its synthesis, handling, and analysis is paramount to ensure both safety and successful chemical outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. gelest.com [gelest.com]

- 6. Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00772C [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. gelest.com [gelest.com]

- 9. spectrabase.com [spectrabase.com]

- 10. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 11. Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. CN102093402B - Synthesis method of dimethylchlorosilane - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

Chlorodimethylsilane: A Versatile Precursor for Advanced Organosilicon Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorodimethylsilane ((CH₃)₂SiHCl) stands as a pivotal precursor in the synthesis of a diverse array of organosilicon compounds. Its unique combination of a reactive silicon-chlorine bond and a silicon-hydride bond provides a versatile platform for constructing complex molecular architectures. This technical guide delves into the core reactions of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to empower researchers in the fields of materials science, organic synthesis, and drug development.

Core Reactivity and Applications

This compound is a colorless, fuming liquid at room temperature, characterized by a pungent odor. The presence of both a hydrolytically sensitive Si-Cl bond and a reactive Si-H bond makes it a valuable building block for a variety of transformations.[1] Key reactions include:

-

Hydrosilylation: The addition of the Si-H bond across unsaturated carbon-carbon bonds (alkenes and alkynes) is a cornerstone of organosilicon chemistry, enabling the formation of stable silicon-carbon bonds.[2][3] This reaction is fundamental in the production of silicones and silane coupling agents.[2]

-

Nucleophilic Substitution: The Si-Cl bond is susceptible to attack by nucleophiles, such as Grignard reagents, organolithium compounds, alcohols, and amines. This allows for the introduction of a wide range of organic and inorganic functionalities to the silicon center.

-

Reduction: The Si-Cl bond can be reduced to a Si-H bond, yielding dimethylsilane, a useful reagent in its own right.

The organosilicon compounds derived from this compound find extensive applications as intermediates in organic synthesis, monomers for silicone polymers (oils, rubbers, and resins), and in the electronics industry for producing ultra-pure silicon.[1] In the realm of drug development, the incorporation of silicon into bioactive molecules can modulate their pharmacokinetic and pharmacodynamic properties.

Key Synthetic Transformations

This section provides a detailed examination of the principal reactions of this compound, complete with experimental protocols and quantitative data.

Hydrosilylation of Alkenes

Hydrosilylation is a powerful method for forming silicon-carbon bonds. The reaction is typically catalyzed by transition metal complexes, most notably those of platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[4][5] The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[6][7]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene

This protocol is a representative example of a platinum-catalyzed hydrosilylation reaction.

Materials:

-

This compound

-

1-Octene

-

Speier's catalyst (2% solution in isopropanol)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-